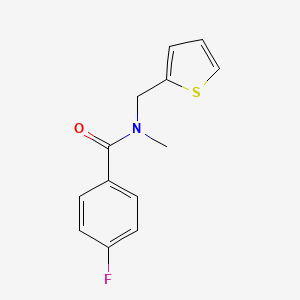
4-fluoro-N-methyl-N-(thiophen-2-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-methyl-N-(thiophen-2-ylmethyl)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is a member of the benzamide family and is known for its potent biological activity.
Applications De Recherche Scientifique
4-fluoro-N-methyl-N-(thiophen-2-ylmethyl)benzamide has been studied extensively for its potential therapeutic applications. This compound has been shown to have potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 4-fluoro-N-methyl-N-(thiophen-2-ylmethyl)benzamide is not fully understood. However, studies have shown that this compound inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDAC activity, this compound can induce cell death in cancer cells and potentially improve neurological function in patients with neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects. In cancer cells, this compound induces cell death through the activation of apoptotic pathways. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells by regulating the expression of genes involved in cell cycle regulation. In neurological disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-fluoro-N-methyl-N-(thiophen-2-ylmethyl)benzamide in lab experiments is its potent biological activity. This compound has been shown to have significant anticancer and neuroprotective effects, making it a promising candidate for the development of new therapies. However, one of the limitations of using this compound in lab experiments is its relatively high cost and limited availability.
Orientations Futures
There are several future directions for the study of 4-fluoro-N-methyl-N-(thiophen-2-ylmethyl)benzamide. One area of research is the development of new derivatives of this compound with improved biological activity and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of 4-fluoro-N-methyl-N-(thiophen-2-ylmethyl)benzamide involves the reaction of 4-fluorobenzoyl chloride with N-methyl-N-(thiophen-2-ylmethyl)amine in the presence of a base. The reaction yields the desired compound in good yields and high purity. This synthesis method has been extensively studied and optimized to improve the yield and purity of the final product.
Propriétés
IUPAC Name |
4-fluoro-N-methyl-N-(thiophen-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNOS/c1-15(9-12-3-2-8-17-12)13(16)10-4-6-11(14)7-5-10/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRXZDQYYFERRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CS1)C(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3,5-Dimethylpiperidin-1-yl)methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7511328.png)
![3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7511332.png)
![N-methyl-N-[(2-methylphenyl)methyl]cyclobutanecarboxamide](/img/structure/B7511335.png)
![N,5-dimethyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511336.png)
![N-[(4-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7511337.png)
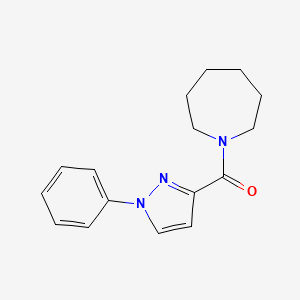
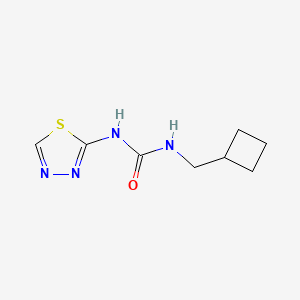

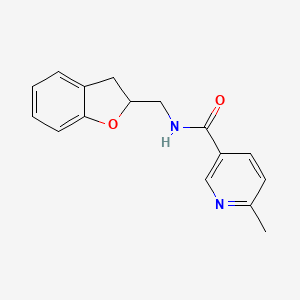
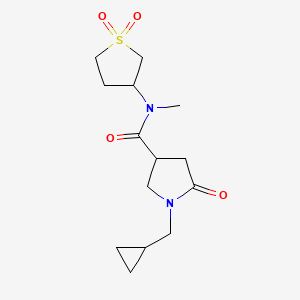
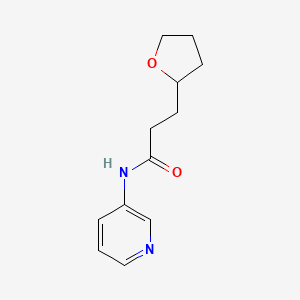
![1-[4-(1-Phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7511393.png)
![4-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-1-propan-2-ylpyrrolidin-2-one](/img/structure/B7511409.png)
![5,5-Dimethyl-3-[(3-methylphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7511414.png)